molecular formula C20H23ClN2O4S B14970537 N-tert-butyl-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-tert-butyl-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14970537
M. Wt: 422.9 g/mol
InChI Key: NHSCTBIBPVEKKM-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves the reaction of tert-butyl amines with benzoic acid derivatives. Common condensing agents used in this process include 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), and hydroxybenzotriazole (HOBt) . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2-8°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-TERT-BUTYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is widely used in scientific research due to its versatility:

    Chemistry: It serves as a reagent in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-TERT-BUTYL-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups allows for diverse chemical reactions and applications, setting it apart from similar compounds.

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

N-tert-butyl-6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-13-5-8-15(9-6-13)28(25,26)23-12-18(19(24)22-20(2,3)4)27-17-10-7-14(21)11-16(17)23/h5-11,18H,12H2,1-4H3,(H,22,24)

InChI Key

NHSCTBIBPVEKKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC(C)(C)C

Origin of Product

United States

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